

Technical Support Center: Fluconazole Mesylate in Solution

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Compound of Interest

Compound Name: *Fluconazole mesylate*

Cat. No.: *B1139313*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **fluconazole mesylate** in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of **fluconazole mesylate** in solution?

A1: The primary factors leading to the degradation of **fluconazole mesylate** in solution are exposure to oxidative conditions, UV radiation, and elevated temperatures.[1][2][3] While fluconazole is relatively stable under neutral aqueous conditions, significant degradation can occur under stress.[2] It shows greater stability in acidic and alkaline environments compared to oxidative and photolytic conditions.

Q2: What are the known degradation products of fluconazole?

A2: Under photolytic conditions, fluconazole can degrade to form 1,2,4-triazole and 1,2,4-triazole-1-acetic acid.[4] Oxidative stress can lead to the formation of several degradation products, including hydroxylated derivatives and cleavage of the triazole moieties.[5][6] One identified oxidative degradation product results from the hydroxylation of the methylene group near the triazole ring.[5]

Q3: How stable is fluconazole in typical aqueous solutions and common organic solvents?

A3: Fluconazole is described as slightly soluble in water.[4] Its aqueous solubility is dependent on both pH and temperature. For instance, its solubility is higher in acidic conditions (pH 1.2 and 2.0) compared to a neutral pH of 7.4.[4][7] In organic solvents like ethanol, DMSO, and dimethylformamide, fluconazole exhibits higher solubility.[8][9] Aqueous solutions of fluconazole are not recommended for storage for more than one day.[8][9]

Q4: What is the recommended method for analyzing the stability of fluconazole and its degradation products?

A4: The recommended method is a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method.[2][3][9][10][11] These techniques can effectively separate fluconazole from its degradation products, allowing for accurate quantification of the parent drug and detection of impurities.

Troubleshooting Guides

Problem 1: Unexpected degradation of fluconazole stock solution.

- Question: My fluconazole stock solution, prepared in water, is showing degradation in a short period. What could be the cause?
- Answer: Fluconazole has limited stability in aqueous solutions and storage for more than a day is not recommended.[8][9] To improve stability, prepare fresh solutions for each experiment. If storage is necessary, consider using a buffered solution and storing it at a low temperature (e.g., -20°C) for a limited time, though stability under these conditions should be verified.[12] For longer-term storage, preparing stock solutions in organic solvents like ethanol or DMSO is preferable, as fluconazole is more stable in these solvents.[8][9]

Problem 2: Appearance of unknown peaks in the chromatogram during a stability study.

- Question: I am conducting a forced degradation study and see several new peaks in my HPLC chromatogram. How can I identify these?
- Answer: The appearance of new peaks indicates the formation of degradation products. To identify these, you can use a mass spectrometer (MS) coupled with your LC system (LC-

MS). The mass-to-charge ratio (m/z) of the new peaks can help in elucidating the structures of the degradation products.[5][6] Based on existing literature, under oxidative stress, you might be observing hydroxylated derivatives of fluconazole.[5] Under photolytic stress, the peaks could correspond to cleaved triazole rings.[8]

Problem 3: Inconsistent results in fluconazole stability testing.

- Question: My stability study results for fluconazole are not reproducible. What experimental factors should I control more carefully?
- Answer: Inconsistent results in stability studies often stem from variations in experimental conditions. Ensure the following are tightly controlled:
 - Temperature: Fluconazole degradation is sensitive to temperature.[2] Maintain a constant temperature throughout your experiments using a calibrated incubator or water bath.
 - Light Exposure: Protect your solutions from light, especially UV radiation, by using amber vials or covering your glassware with aluminum foil, unless photostability is the parameter being tested.[2]
 - pH: The pH of the solution can influence the degradation rate.[8] Use buffers to maintain a constant pH.
 - Oxygen Levels: For oxidative degradation studies, ensure consistent exposure to the oxidizing agent and be aware that dissolved oxygen can also play a role.

Quantitative Data Summary

Table 1: Aqueous Solubility of Fluconazole at Various pH Values and Temperatures

pH	Temperature (°C)	Solubility
1.2	20-40	> 0.2 mol/L
2.0	20-40	> 0.2 mol/L
7.2	Not Specified	~0.2 mg/mL
7.4	Not Specified	34.9 µg/mL
7.4	20-40	< 0.2 mol/L

(Source:[4])

Table 2: Degradation of Fluconazole Under Various Stress Conditions

Stress Condition	% Degradation	Reference
0.1 M HCl (reflux for 6 hours)	~1%	[2]
0.1 M NaOH (reflux for 6 hours)	Not specified, but generally low	[2]
3% v/v H ₂ O ₂ (reflux for 6 hours)	~10%	[2]
UVC (254 nm) exposure (66 and 180 days)	~10%	[2]
Dry heat (60°C for 60 days)	<2%	[2]
Humid heat (40°C, 75% RH for 90 days)	<2%	[2]

Table 3: Kinetic Data for Fluconazole Degradation

Condition	Parameter	Value	Reference
Oxidative Degradation (KMnO ₄ in acidic media)	Reaction Order	Second-order	[1]
	Rate Constant (k)	0.5626 h ⁻¹	
	Half-life (t _{1/2})	16.69 h	
Photodegradation (UV-254, pH 7)	Reaction Order	Pseudo-first-order	[8]
	Half-life (t _{1/2})	~115 min	

Experimental Protocols

Protocol 1: Forced Degradation Study of Fluconazole Mesylate

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[\[14\]](#)

1. Preparation of Stock Solution:

- Accurately weigh and dissolve **fluconazole mesylate** in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

- Acid Hydrolysis:** Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[\[2\]](#)
- Alkaline Hydrolysis:** Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[\[2\]](#)

- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 6 hours).[2]
- Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 60°C) for a defined period (e.g., 60 days).[2]
- Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.[2]

3. Sample Analysis:

- After the specified stress period, withdraw samples and neutralize the acid and base-stressed samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
- Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[11]
- Flow Rate: 1.0 mL/min.[11]
- Detection Wavelength: 261 nm.[11]
- Injection Volume: 20 µL.[11]
- Column Temperature: Ambient (e.g., 25°C).

2. Standard and Sample Preparation:

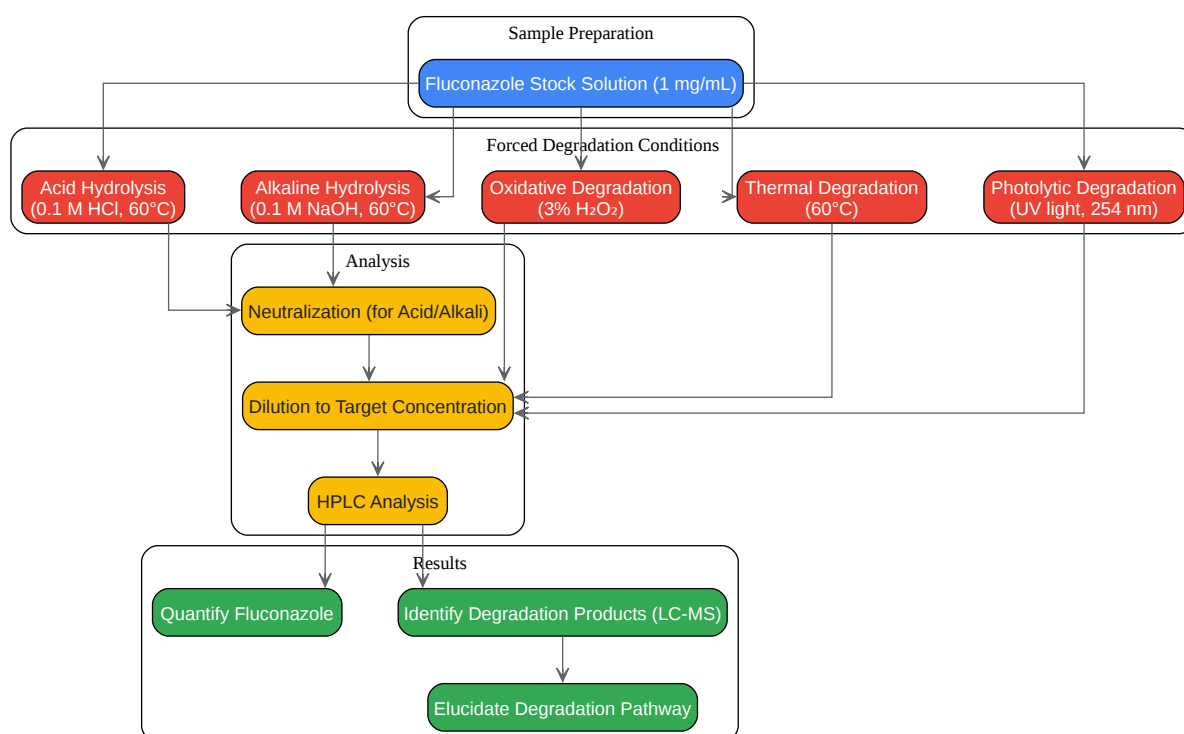
- Standard Solution: Prepare a standard solution of fluconazole of a known concentration in the mobile phase.

- **Sample Solution:** Dilute the samples from the forced degradation study to the same concentration as the standard solution using the mobile phase.

3. Analysis:

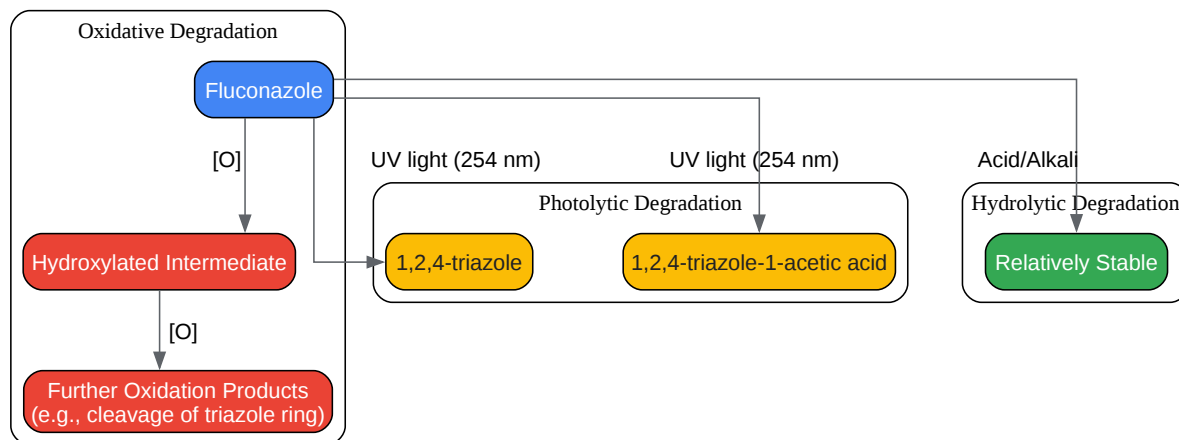
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the peak areas for fluconazole and any degradation products.
- Calculate the percentage of degradation by comparing the peak area of fluconazole in the stressed samples to that of the unstressed control.

Visualizations



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Caption: Experimental workflow for forced degradation studies of fluconazole.



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Caption: Simplified degradation pathways of fluconazole under different stress conditions.

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